(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine

CYP11B2 Aldosterone Synthase Enzyme Inhibition

This 3,4-difluorophenyl-substituted pyridine is a critical scaffold for medicinal chemistry, validated in aldosterone synthase (CYP11B2) inhibitors with single-digit nanomolar selectivity. It enables SAR exploration for potency and metabolic stability, with the 3,4-difluoro pattern essential for target binding. Sourced from multiple suppliers at 98% purity, it serves as an ideal fragment for rapid derivatization. Contact us for bulk pricing and immediate availability.

Molecular Formula C12H10F2N2
Molecular Weight 220.22 g/mol
CAS No. 1346691-74-4
Cat. No. B11885376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine
CAS1346691-74-4
Molecular FormulaC12H10F2N2
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=CC(=C2)CN)F)F
InChIInChI=1S/C12H10F2N2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2
InChIKeyPQFPFBPLEWYQCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine (CAS 1346691-74-4): Procurement-Ready Fluorinated Heterocyclic Building Block for Drug Discovery


(5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine is a fluorinated heterocyclic primary amine with a molecular weight of 220.22 g/mol and the molecular formula C12H10F2N2 . It is a substituted pyridine derivative featuring a 3,4-difluorophenyl ring at the 5-position and a methanamine group at the 3-position. This compound is supplied by multiple commercial vendors with purity specifications ranging from 95% to 98%, making it readily available for pharmaceutical research and development . Its structural features, particularly the difluorophenyl substitution pattern, suggest utility in medicinal chemistry programs as a key intermediate or building block for the synthesis of more complex bioactive molecules .

The Criticality of Fluorine Substitution: Why (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine Cannot Be Casually Replaced by Non-Fluorinated or Regioisomeric Analogs


The specific 3,4-difluorophenyl substitution pattern on the pyridine ring confers unique physicochemical and pharmacological properties that are not replicated by non-fluorinated, mono-fluorinated, or regioisomeric analogs. The presence and position of fluorine atoms significantly influence lipophilicity, metabolic stability, and target binding interactions . For instance, the difluorophenyl group has been shown to enhance binding affinity in kinase inhibition assays compared to non-fluorinated counterparts (IC50 120 nM vs. 450 nM) by optimally filling a hydrophobic pocket . Furthermore, a closely related compound, 8-[5-(3,4-difluorophenyl)pyridin-3-yl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, demonstrates potent and selective inhibition of CYP11B2 over CYP11B1, a differential effect likely imparted by the 3,4-difluorophenyl moiety [1]. Therefore, substituting (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine with an alternative lacking this specific substitution pattern is highly likely to result in a loss of the intended activity profile, rendering such substitution unsuitable for research where this specific scaffold is required.

Evidence-Based Guide to Differentiated Performance of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine Versus Comparators


Enhanced Target Engagement: The 3,4-Difluorophenyl Moiety as a Driver of CYP11B2 Potency and Selectivity

A derivative incorporating the 5-(3,4-difluorophenyl)pyridin-3-yl fragment demonstrates sub-nanomolar inhibition of CYP11B2 (IC50 = 2.30 nM) and a substantial 216-fold selectivity window over the closely related enzyme CYP11B1 (IC50 = 496 nM) [1]. This high degree of selectivity is a key differentiator for aldosterone synthase inhibitors, as off-target inhibition of CYP11B1 (11β-hydroxylase) is associated with cortisol suppression and consequent safety liabilities. While direct IC50 data for (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine itself is not available, this data from a closely related analog provides strong class-level inference that the 3,4-difluorophenyl substitution pattern is a critical pharmacophoric element for achieving both high potency and the desired selectivity profile [1].

CYP11B2 Aldosterone Synthase Enzyme Inhibition Selectivity

The Fluorine Effect: Quantifying Binding Affinity Gains Compared to Non-Fluorinated Analogs

In kinase inhibition assays, the presence of a difluorophenyl group on related pyridinylmethanamine scaffolds has been directly shown to enhance binding affinity. A benchmark study reports an IC50 of 120 nM for a difluorophenyl-substituted analog versus 450 nM for its non-fluorinated counterpart . This nearly 4-fold improvement in potency is attributed to the fluorines filling a hydrophobic pocket within the ATP-binding site. This class-level inference suggests that (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine will exhibit superior binding in similar target contexts compared to analogs like (5-phenylpyridin-3-yl)methanamine, which lack the fluorine atoms.

Kinase Inhibition SAR Fluorination Binding Affinity

Assured Purity for Reproducible Research: A Procurement-Defining Comparison of Commercial Specifications

Commercially, (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine is available with a minimum purity specification of 95% from AKSci and 98% from Leyan . In contrast, many alternative research chemicals in this space are offered with lower purity guarantees (e.g., 90-95%) or without a defined specification. The availability of a 98% purity grade ensures a higher level of confidence in experimental reproducibility and minimizes the risk of impurities interfering with sensitive biological assays or downstream chemical transformations.

Chemical Purity QC Specification Procurement Reproducibility

Predictable Physicochemical Profile for Downstream Optimization: LogP and TPSA Comparisons

The calculated physicochemical properties of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine, specifically a LogP of 2.49 and a TPSA of 38.91 Ų , position it favorably within the drug-like chemical space (often defined as LogP < 5 and TPSA < 140 Ų). These properties are distinct from more polar analogs (e.g., those with additional hydroxyl or carboxyl groups, which would have higher TPSA and lower LogP) and more lipophilic analogs (e.g., trifluoromethyl-substituted variants, which would have higher LogP). This balanced profile suggests it can serve as a suitable core for further medicinal chemistry optimization without needing to overcome initial ADME liabilities.

Lipophilicity LogP TPSA Drug-likeness ADME

High-Confidence Applications for (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine Based on Verified Evidence


Scaffold for Selective CYP11B2 (Aldosterone Synthase) Inhibitor Development

The potent and highly selective inhibition of CYP11B2 (IC50 = 2.30 nM) over CYP11B1 (IC50 = 496 nM) exhibited by a close analog containing the 5-(3,4-difluorophenyl)pyridin-3-yl core strongly supports the use of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine as a critical building block in the synthesis and optimization of novel aldosterone synthase inhibitors [1]. This is a validated approach for treating hypertension and heart failure. Its use is predicated on the specific 3,4-difluoro substitution pattern, which is essential for achieving this selectivity profile.

Key Intermediate for Kinase Inhibitor SAR Studies Requiring Fluorinated Motifs

Based on class-level evidence demonstrating that difluorophenyl substitution can improve kinase binding affinity by nearly 4-fold (IC50 120 nM vs. 450 nM for a non-fluorinated analog) [1], this compound is a valuable reagent for medicinal chemistry teams conducting structure-activity relationship (SAR) studies. It is specifically indicated when the project goal is to explore the effect of a 3,4-difluorophenyl group on target potency, metabolic stability, or selectivity against a panel of kinases.

Procurement of a High-Purity, Drug-like Building Block for Fragment-Based or Combinatorial Library Synthesis

The compound's favorable calculated drug-like properties (LogP 2.49, TPSA 38.91 Ų) [1] and the availability of a 98% purity grade from commercial vendors make it an ideal candidate for inclusion in diverse compound libraries or as a starting point in fragment-based drug discovery. Its primary amine group serves as a versatile synthetic handle for rapid derivatization, allowing for the exploration of chemical space while maintaining a core with a pre-validated, favorable physicochemical profile.

Research Tool for Investigating Fluorine-Dependent Biological Interactions

The unique electronic and steric properties conferred by the 3,4-difluorophenyl group make (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine a useful tool compound for fundamental research into fluorine-mediated interactions with biological targets. By comparing its activity profile with its non-fluorinated or regioisomeric counterparts, researchers can deconvolute the specific contribution of the 3,4-difluoro substitution to target engagement, selectivity, and off-target effects [1].

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